molecular formula C16H16BrNO3 B13899559 2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide CAS No. 65367-80-8

2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide

Cat. No.: B13899559
CAS No.: 65367-80-8
M. Wt: 350.21 g/mol
InChI Key: JZDLBFQNVQIBQS-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C16H16BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, methoxy groups, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide typically involves the bromination of 4,5-dimethoxybenzamide followed by N-methylation and N-phenylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone . The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Hydrogenation Catalysts: Used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with boronic acids yields biaryl compounds, while reduction with hydrogenation catalysts yields amines.

Scientific Research Applications

2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide is unique due to its specific combination of bromine, methoxy groups, and a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

65367-80-8

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H16BrNO3/c1-18(11-7-5-4-6-8-11)16(19)12-9-14(20-2)15(21-3)10-13(12)17/h4-10H,1-3H3

InChI Key

JZDLBFQNVQIBQS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2Br)OC)OC

Origin of Product

United States

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